1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 2-chloro-4-fluorobenzyl group and two 3,4-dimethylphenyl groups attached to the pyrazole ring
Preparation Methods
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chloro-4-fluorobenzyl chloride and 3,4-dimethylphenylhydrazine.
Formation of Hydrazone: The 3,4-dimethylphenylhydrazine is reacted with an appropriate aldehyde or ketone to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Substitution: The 2-chloro-4-fluorobenzyl chloride is then introduced to the pyrazole ring through a nucleophilic substitution reaction, resulting in the formation of the final compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. It may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound may be used as a probe or tool in biological studies to investigate specific biochemical pathways or molecular targets.
Industrial Applications: The compound can be utilized in the synthesis of other complex molecules or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The interaction may involve binding to the active site of an enzyme, inhibiting its activity, or modulating the function of a receptor. The pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chloro-4-fluorobenzyl)-3,5-diphenyl-1H-pyrazole: This compound has a similar structure but lacks the dimethyl groups on the phenyl rings.
1-(2-chloro-4-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole: This compound has methyl groups at different positions on the phenyl rings.
1-(2-chloro-4-fluorobenzyl)-3,5-bis(3,4-dichlorophenyl)-1H-pyrazole: This compound has additional chlorine atoms on the phenyl rings.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties.
Properties
Molecular Formula |
C26H24ClFN2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H24ClFN2/c1-16-5-7-20(11-18(16)3)25-14-26(21-8-6-17(2)19(4)12-21)30(29-25)15-22-9-10-23(28)13-24(22)27/h5-14H,15H2,1-4H3 |
InChI Key |
ZWHWLIIBVQGPMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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